Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 89380-76-7
VCID: VC0494546
InChI: InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3
SMILES: COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O
Molecular Formula: C6H5NO5S
Molecular Weight: 203.17g/mol

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

CAS No.: 89380-76-7

Cat. No.: VC0494546

Molecular Formula: C6H5NO5S

Molecular Weight: 203.17g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate - 89380-76-7

Specification

CAS No. 89380-76-7
Molecular Formula C6H5NO5S
Molecular Weight 203.17g/mol
IUPAC Name methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
Standard InChI InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3
Standard InChI Key SWWYFSVAMWJJTO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O

Introduction

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring with hydroxyl (-OH), nitro (-NO2), and carboxylate (-COOCH3) functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate involves the nitration of methyl 3-hydroxythiophene-2-carboxylate. This process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Techniques such as extraction, crystallization, and chromatography are often used for purification.

Chemical Reactions and Applications

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate participates in various chemical reactions due to its functional groups. These reactions can be exploited to synthesize more complex heterocyclic compounds. In biological contexts, this compound may exhibit antimicrobial or anticancer effects due to the presence of reactive functional groups.

Potential Applications

  • Medicinal Chemistry: The compound's bioactive properties make it a candidate for developing new drugs.

  • Organic Synthesis: It serves as a valuable building block for constructing complex heterocyclic systems.

Research Findings and Biological Activities

While specific biological activity data for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is limited, compounds with similar structures often exhibit significant biological activities. For instance, nitrothiophenes can undergo bioreduction in biological systems, forming reactive intermediates that interact with cellular components.

Antimicrobial and Antioxidant Activities

Studies on related compounds suggest that structural modifications can enhance biological efficacy. For example, the presence of certain functional groups can increase hydrophilicity, which may boost antibacterial activity .

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightFunctional Groups
Methyl 3-Hydroxy-4-Nitrothiophene-2-CarboxylateC6H5NO5S203.17 g/mol-OH, -NO2, -COOCH3
Methyl 3-Methyl-4-Nitrothiophene-2-CarboxylateC7H7NO4S201.20 g/mol-CH3, -NO2, -COOCH3
Methyl 3-Hydroxy-4-Nitropyridine-2-CarboxylateNot specified182.13 g/mol-OH, -NO2, -COOCH3

This comparison highlights the structural similarities and differences among these compounds, which can influence their chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator